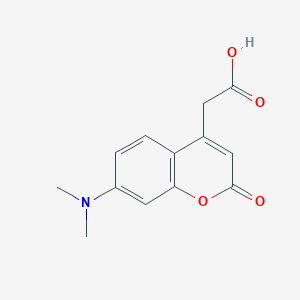

7-Dimethylamino-Cumarin-4-essigsäure

Übersicht

Beschreibung

7-Dimethylaminocoumarin-4-acetic acid is an organic compound known for its applications in fluorescence. It is commonly used as a fluorescent dye and probe in various scientific research fields. The compound has a molecular formula of C13H13NO4 and a molecular weight of 247.25 g/mol .

Wissenschaftliche Forschungsanwendungen

7-Dimethylaminocoumarin-4-acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a fluorescent probe to study molecular interactions and reaction mechanisms.

Medicine: It is used in diagnostic assays and as a marker in various biomedical applications.

Wirkmechanismus

Target of Action

7-Dimethylaminocoumarin-4-acetic acid is a fluorescent probe . It is primarily used in the field of fluorescence dyes and fluorescence labeling . The primary targets of this compound are biomolecules that can be labeled for detection, such as proteins and nucleic acids .

Mode of Action

The compound interacts with its targets by binding to them and emitting fluorescence upon excitation . This fluorescence can be detected and measured, providing a means of tracking the labeled biomolecules. The exact nature of the interaction and the changes it causes depend on the specific biomolecule being labeled.

Biochemical Pathways

By labeling key molecules involved in a pathway, the compound allows researchers to track these molecules and gain insights into the pathway’s function .

Pharmacokinetics

Like other coumarin derivatives, it is likely to have good solubility in organic solvents .

Result of Action

The primary result of the compound’s action is the production of fluorescence. This fluorescence can be detected and quantified, providing a means of studying the behavior and interactions of the labeled biomolecules .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the intensity of the fluorescence can be affected by the polarity and pH of the environment . Additionally, the compound should be stored in a dry, well-ventilated place, away from sources of ignition and oxidizing agents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Dimethylaminocoumarin-4-acetic acid typically involves multiple steps. One common method starts with the esterification of p-hydroxybenzoic acid methyl ester to obtain a primary alcohol derivative. This is followed by a condensation reaction between an amine and an acid to produce the target compound .

Industrial Production Methods: Industrial production methods for 7-Dimethylaminocoumarin-4-acetic acid often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of green solvents and catalysts to enhance efficiency and reduce environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Dimethylaminocoumarin-4-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted coumarin derivatives .

Vergleich Mit ähnlichen Verbindungen

- 7-Diethylaminocoumarin-3-carboxylic acid

- 7-Amino-4-methylcoumarin-3-acetic acid

- 7-Hydroxy-4-methylcoumarin

Comparison: 7-Dimethylaminocoumarin-4-acetic acid is unique due to its specific fluorescent properties, which make it highly suitable for certain applications. Compared to similar compounds, it offers distinct advantages in terms of emission wavelength and stability under various conditions .

Biologische Aktivität

7-Dimethylaminocoumarin-4-acetic acid (DMACA) is a fluorescent probe widely utilized in biological research due to its unique properties and applications. This article explores its biological activity, mechanisms of action, and relevant case studies that highlight its significance in various fields of study.

- Molecular Formula : C₁₃H₁₃N₁O₄

- Molecular Weight : 247.247 g/mol

- CAS Number : 80883-54-1

- Density : 1.3 g/cm³

- Boiling Point : 497.6 °C

- Flash Point : 254.8 °C

DMACA functions primarily as a fluorescent probe, which allows for the monitoring of various biological processes. Its fluorescence can be influenced by several factors, including pH, ionic strength, and the presence of specific ions or biomolecules. The compound exhibits a maximum absorption wavelength () at 370 nm in methanol, making it suitable for fluorescence resonance energy transfer (FRET) applications .

Biological Applications

-

Monitoring β-Secretase Activity

DMACA has been employed to monitor β-secretase (BACE) activity in living cells. BACE is crucial in the cleavage of amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ), a peptide implicated in Alzheimer's disease. The fluorescence emitted by DMACA allows researchers to track BACE activity and evaluate potential inhibitors effectively . -

Fluorescent Labeling

It is commonly used for labeling proteins and peptides due to its high quantum yield and photostability. This property facilitates the study of protein interactions and dynamics within cellular environments . -

Sensor Development

DMACA is also utilized in the development of chemical sensors for detecting specific biomolecules or environmental pollutants. Its ability to change fluorescence in response to different stimuli makes it an effective tool for biosensing applications .

Case Study 1: Inhibition of β-Secretase Activity

A study investigated the use of DMACA as part of a novel assay to measure BACE activity in HeLa cells. The results indicated that treatment with specific inhibitors led to a significant decrease in fluorescence, confirming the effectiveness of DMACA in monitoring enzyme activity within live cells .

Case Study 2: Protein Interaction Studies

In another research project, DMACA was conjugated with antibodies to visualize protein interactions in real-time using fluorescence microscopy. This study demonstrated how DMACA can provide insights into cellular processes by tracking the localization and interaction dynamics of proteins .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-[7-(dimethylamino)-2-oxochromen-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-14(2)9-3-4-10-8(5-12(15)16)6-13(17)18-11(10)7-9/h3-4,6-7H,5H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMBLJOHUDYJLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376341 | |

| Record name | 7-DIMETHYLAMINOCOUMARIN-4-ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80883-54-1 | |

| Record name | 7-DIMETHYLAMINOCOUMARIN-4-ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing the succinimidyl ester derivative of DMACA (DMACA SE)?

A1: While the provided abstracts do not explicitly state the applications of DMACA or DMACA SE, the synthesis of DMACA SE suggests its potential use as a labeling reagent. Succinimidyl esters are commonly used to react with primary amines on proteins and other biomolecules, forming stable amide bonds [, ]. Therefore, DMACA SE could be used to introduce the fluorescent DMACA moiety onto target biomolecules for various applications like fluorescence imaging or biochemical assays.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.